3-cyclopropyl-1-(2-nitrophenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-1-(2-nitrophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-4-2-1-3-11(12)14-8-7-10(13-14)9-5-6-9/h1-4,7-9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKBGYDNUBPFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclopropyl 1 2 Nitrophenyl 1h Pyrazole and Its Analogues
Classical and Modern Cyclization Approaches to the Pyrazole (B372694) Ring System
The formation of the pyrazole ring is predominantly achieved through cyclocondensation reactions involving a binucleophilic hydrazine (B178648) source and a three-carbon electrophilic component. chim.it
The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govyoutube.com This approach is straightforward and offers a rapid route to polysubstituted pyrazoles. mdpi.com The reaction proceeds by the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com
A significant consideration in this synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine. nih.govmdpi.com The regioselectivity can be influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions, such as solvent and temperature. nih.gov For instance, Gosselin and coworkers demonstrated that conducting the cyclocondensation in aprotic dipolar solvents like N,N-dimethylacetamide can lead to higher regioselectivity compared to traditional protic solvents like ethanol. nih.gov
| Precursor 1 | Precursor 2 | Key Features | Potential Outcome |
|---|---|---|---|
| 1,3-Diketone | Hydrazine derivative | Simple, rapid, foundational (Knorr synthesis) | Polysubstituted pyrazoles, potential for regioisomers |
| Substituted Acetylacetone | Substituted Hydrazine | Eco-friendly catalysts (e.g., lithium perchlorate) can be used | Good to excellent yields of 1,3,5-substituted pyrazoles |
| 1,3-Diketones (in situ generated) | Hydrazine | One-pot synthesis from ketones and acid chlorides | Good to excellent yields of pyrazoles |
An alternative and versatile route to pyrazoles involves the reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazine derivatives. nih.govresearchgate.net This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, forming a pyrazoline intermediate. nih.govbeilstein-journals.org Subsequent oxidation of the pyrazoline furnishes the aromatic pyrazole. nih.gov
Various oxidizing agents can be employed for the aromatization step. In some cases, if the α,β-unsaturated carbonyl compound contains a suitable leaving group at the β-position, aromatization can occur via an elimination reaction under redox-neutral conditions. nih.gov The use of tosylhydrazine as the hydrazine source can also directly lead to the formation of the aromatic pyrazole through the elimination of the tosyl group. nih.govbeilstein-journals.org
| Precursor 1 | Precursor 2 | Intermediate | Key Transformation |
|---|---|---|---|
| α,β-Unsaturated Ketone | Hydrazine derivative | Pyrazoline | Oxidation to form pyrazole |
| β-Arylchalcones | Hydrazine hydrate | Pyrazoline | Dehydration to yield 3,5-diaryl-1H-pyrazoles |
| α,β-Unsaturated Carbonyl with β-hydrogen | Tosylhydrazone | α,β-Alkynic hydrazones (in situ) | Cycloaddition to form 3,5-disubstituted-1H-pyrazoles |
Nitrophenylhydrazones serve as valuable precursors for the synthesis of N-aryl pyrazoles. One common method is the oxidative cyclization of these hydrazones. For example, the reaction of N-(2,4-dinitrophenyl) hydrazones of chalcones can undergo oxidative cyclization to yield 1-(2,4-dinitrophenyl)-3,5-diaryl-1H-pyrazoles. researchgate.net
Another powerful strategy is the 1,3-dipolar cycloaddition of nitrilimines, which can be generated in situ from arylhydrazones, with suitable dipolarophiles like alkenes or alkynes. nih.gov This method allows for the construction of highly substituted pyrazoles with good control over the substitution pattern. For instance, a nitrilimine generated from an arylhydrazone can react with a vinyl derivative to yield a 1,3,5-substituted pyrazole. nih.govmdpi.com The Vilsmeier-Haack reaction is another effective tool for the functionalization and construction of heterocyclic compounds, including pyrazoles from hydrazone precursors. researchgate.net
| Precursor | Reaction Type | Key Features |
|---|---|---|
| N-Arylhydrazones and Nitroolefins | [3+2] Cycloaddition | Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles |
| Arylhydrazone | In situ generation of nitrilimine followed by 1,3-dipolar cycloaddition | Economical and readily available reagents, simple and practical protocol |
| N-(2,4-dinitrophenyl) hydrazones of chalcones | Oxidative cyclization | Synthesis of pyrazole derivatives containing the N-2,4-DNP group |
Targeted Synthetic Strategies for Introducing Specific Substituents into the Pyrazole Core
To synthesize the specific compound 3-cyclopropyl-1-(2-nitrophenyl)-1H-pyrazole, methodologies are required that not only form the pyrazole ring but also allow for the precise placement of the cyclopropyl (B3062369) and 2-nitrophenyl groups.
The introduction of a cyclopropyl group at the C3 position of the pyrazole ring is typically achieved by incorporating this moiety into one of the starting materials. A common strategy involves the use of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone that already bears the cyclopropyl substituent.
For instance, a cyclopropyl-substituted β-diketone can be reacted with a hydrazine derivative. In this case, the cyclopropyl group would be positioned at either the 3 or 5 position of the resulting pyrazole, depending on the regioselectivity of the cyclocondensation. To favor the 3-position, careful selection of the other substituent on the β-diketone and the reaction conditions is crucial.
Similarly, an α,β-unsaturated ketone bearing a cyclopropyl group can be used. The reaction with a hydrazine would lead to a pyrazoline, which upon oxidation, would yield the cyclopropyl-substituted pyrazole. The cyclopropyl group's unique electronic and steric properties make it a desirable substituent in many biologically active molecules. researchgate.net Palladium-catalyzed direct arylation has been successfully used on pyrazole derivatives bearing a cyclopropyl group at the C3-position without decomposition of the cyclopropyl unit. researchgate.net
The regioselective introduction of an aryl group, such as the 2-nitrophenyl moiety, at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. This is most directly accomplished by using 2-nitrophenylhydrazine (B1229437) as the hydrazine component in the cyclocondensation reactions described above.
When reacting 2-nitrophenylhydrazine with an unsymmetrical 1,3-dicarbonyl precursor, the regioselectivity of the reaction determines the final position of the 2-nitrophenyl group. As mentioned, factors such as the solvent and the nature of the substituents play a key role in directing the cyclization to favor the desired N1-substituted isomer. nih.gov
More recent methods have been developed for the regioselective N-arylation of pyrazoles. One such method involves the reaction of vinyl sulfoxonium ylides with aryl diazonium salts, which can provide N-aryl pyrazoles under mild, transition-metal-free conditions. organic-chemistry.orgnih.gov This approach offers a high degree of regioselectivity. Furthermore, a one-pot synthesis directly from aniline (B41778) derivatives, such as 2-nitroaniline, has been developed, simplifying the process. organic-chemistry.orgnih.gov The presence of a nitro group on the phenyl ring can influence the electronic properties of the resulting pyrazole, which is often desirable in the development of novel compounds. nih.gov In some cases, unexpected rearrangements and further reactions can occur when dealing with 2-nitrophenyl-substituted pyrazolines under certain reductive conditions. acs.org
Control of Regioselectivity in N1-Substitution Patterns of Pyrazoles
The synthesis of 1,3-disubstituted pyrazoles, such as this compound, from a 3-substituted pyrazole precursor like 3-cyclopropyl-1H-pyrazole, presents a significant challenge in regioselectivity. The pyrazole ring contains two nitrogen atoms, and substitution can potentially occur at either the N1 or N2 position, leading to two different regioisomers. The selective formation of the N1-substituted isomer is crucial and is governed by a combination of steric and electronic factors, as well as reaction conditions. acs.orgacs.orgrsc.org
For a 3-substituted pyrazole, the N1 position is sterically less hindered than the N2 position, which is adjacent to the substituent at C3. Consequently, reactions proceeding under kinetic control, particularly with bulky electrophiles, tend to favor substitution at the N1 position. A systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that regioselective N1-alkylation, -arylation, and -heteroarylation can be effectively achieved using a potassium carbonate (K₂CO₃) base in a dimethyl sulfoxide (B87167) (DMSO) solvent system. acs.org This preference for the less hindered nitrogen is a key principle in directing the synthesis towards the desired 1,3-disubstituted pattern.
The electronic nature of the substituent at the C3 position also plays a role. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms, but steric hindrance often remains the dominant factor in directing the regiochemical outcome of N-substitution. acs.orgrsc.org In the case of synthesizing this compound, the reaction would involve the N-arylation of 3-cyclopropyl-1H-pyrazole with a suitable 2-nitrophenyl electrophile. The cyclopropyl group at the C3 position would sterically direct the incoming 2-nitrophenyl group to the N1 position.
Table 1: Factors Influencing N1-Regioselectivity in 3-Substituted Pyrazoles
| Factor | Influence on N1-Substitution | Rationale |
|---|---|---|
| Steric Hindrance | Favors N1-substitution | The substituent at C3 blocks access to the adjacent N2 position, making the N1 position more accessible to the electrophile. acs.org |
| Electrophile Size | Increased bulkiness enhances N1 selectivity | Larger electrophiles are more sensitive to steric hindrance, thus strongly preferring the less crowded N1 site. |
| Base/Solvent System | Can modulate reactivity and selectivity | Systems like K₂CO₃/DMSO have been shown to effectively promote regioselective N1-substitution. acs.org |
| Electronic Effects | Can influence nucleophilicity of N atoms | While present, this effect is often secondary to steric effects in determining the final product ratio. rsc.org |
Advanced Synthetic Techniques and Sustainable Approaches for Pyrazole Synthesis
Modern organic synthesis emphasizes not only the efficiency and selectivity of reactions but also their environmental impact. The development of advanced synthetic methodologies, including one-pot reactions and the adoption of green chemistry principles, has significantly impacted the synthesis of pyrazole derivatives.
Development of One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like this compound in a single procedural step, avoiding the need for isolation and purification of intermediates. nih.govbeilstein-journals.orgrsc.org This approach saves time, resources, and reduces waste.
The most classical and versatile method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.govbeilstein-journals.org A hypothetical one-pot, three-component synthesis for the target molecule could involve the in situ generation of a cyclopropyl-containing 1,3-dicarbonyl compound, which then reacts with 2-nitrophenylhydrazine. For instance, reacting a cyclopropyl methyl ketone with a suitable acylating agent could form the intermediate 1-cyclopropyl-1,3-butanedione, which would then undergo cyclocondensation.
Researchers have developed numerous MCRs that streamline pyrazole synthesis. One such approach involves the reaction of aldehydes, 1,3-dicarbonyl compounds, and hydrazines, often facilitated by a catalyst. jocpr.com Another powerful strategy is the 1,3-dipolar cycloaddition of diazo compounds (generated in situ) with alkynes, which can furnish regioselectively substituted pyrazoles in a one-pot process. researchgate.net
Table 2: Examples of Multicomponent Strategies for Pyrazole Synthesis
| Reaction Type | Components | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| Knorr Condensation MCR | Aldehyde, 1,3-Diketone, Hydrazine | Ytterbium perfluorooctanoate | 1,3,5-Trisubstituted Pyrazoles | jocpr.com |
| In Situ Hydrazone Formation | β-Ketoester, Methylhydrazine, Ethyl formate | One-pot | Regioselective Trisubstituted Pyrazoles | nih.govbeilstein-journals.org |
| Aqueous MCR | Enaminone, Benzaldehyde, Hydrazine-HCl | Ammonium acetate (B1210297) / Water | Polyfunctional Pyrazoles | preprints.org |
| Enzyme-Catalyzed MCR | Benzaldehyde, Phenyl hydrazine, Nitroolefin | Immobilized Lipase | 1,3,5-Trisubstituted Pyrazoles | acs.org |
Transition Metal-Free Synthetic Routes for Pyrazole Derivatives
While transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, developing metal-free alternatives is a key goal of green chemistry to avoid issues of cost, toxicity, and metal contamination in the final products.
The foundational Knorr pyrazole synthesis, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is an inherently transition-metal-free reaction. nih.gov This method remains a cornerstone for preparing the pyrazole core. For the synthesis of this compound, this would involve the reaction of a suitable 1,3-dicarbonyl precursor, such as 1-cyclopropyl-1,3-butanedione, with 2-nitrophenylhydrazine, typically under acidic or basic conditions without the need for a metal catalyst.
Recent advancements have provided novel transition-metal-free methods for the N-arylation step. A notable development is the use of diaryliodonium salts as arylating agents. nih.gov This method allows for the N-arylation of pyrazoles under mild conditions, often using a simple base like aqueous ammonia, completely avoiding transition metals. nih.gov The synthesis of the target compound could thus be envisioned in two steps: first, the metal-free synthesis of 3-cyclopropyl-1H-pyrazole, followed by a metal-free N-arylation using a di(2-nitrophenyl)iodonium salt or a related hypervalent iodine reagent. Other metal-free approaches include cascade reactions involving α,β-unsaturated N-tosylhydrazones and heteroaryl chlorides. researchgate.net
Application of Microwave-Assisted and Other Green Chemistry Methodologies
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to pyrazole synthesis. benthamdirect.com Key strategies include the use of alternative energy sources like microwave irradiation, employing environmentally benign solvents such as water, and utilizing recyclable catalysts. researchgate.netthieme-connect.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. researchgate.netrsc.orgacs.orgdergipark.org.tr The cyclocondensation reaction to form pyrazoles is particularly amenable to microwave heating. For example, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor, sometimes even under solvent-free conditions. researchgate.netrsc.org The synthesis of pyrazole derivatives from α,β-unsaturated ketones and arylhydrazines in acetic acid has been shown to proceed in 7-10 minutes under microwave irradiation, compared to much longer times with traditional heating. rsc.org
The use of water as a reaction solvent is another cornerstone of green chemistry. acs.org Many multicomponent reactions for pyrazole synthesis have been successfully adapted to run in aqueous media, often with the aid of a catalyst like Amberlyst-70 or under ultrasonic irradiation. researchgate.netrsc.org These methods not only reduce the reliance on volatile organic solvents but can also simplify product work-up.
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Ref. |
|---|---|---|---|
| Quinolin-2(1H)-one-based pyrazoles | 10-12 hours (reflux) | 5-7 minutes @ 180 W | rsc.org |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Not specified | 3-5 minutes @ 270 W | rsc.org |
| Pyrazole & Oxadiazole Hybrids | 7-9 hours (reflux) | 9-10 minutes | acs.org |
| SN2-like heterocyclization | 5 days | 2 hours | dergipark.org.tr |
Spectroscopic and Structural Elucidation of 3 Cyclopropyl 1 2 Nitrophenyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 3-cyclopropyl-1-(2-nitrophenyl)-1H-pyrazole, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be essential for an unambiguous assignment of all proton and carbon signals.
Analysis of ¹H NMR Chemical Shifts for Protons on Pyrazole (B372694), Cyclopropyl (B3062369), and Nitrophenyl Moieties
The ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the pyrazole ring, the nitro group, and the cyclopropyl ring.
Pyrazole Moiety: The two protons on the pyrazole ring would appear as distinct signals, likely doublets due to coupling with each other. The proton at the C4 position is expected to be upfield compared to the proton at the C5 position, which is influenced by the adjacent cyclopropyl group.
Cyclopropyl Moiety: The cyclopropyl group would exhibit a complex multiplet for the methine proton (CH) and separate multiplets for the diastereotopic methylene (B1212753) protons (CH₂), typically found in the upfield region of the spectrum.
Nitrophenyl Moiety: The four aromatic protons of the 2-nitrophenyl group would appear as a set of multiplets in the downfield region. The strong electron-withdrawing nature of the nitro group would cause a significant downfield shift for the ortho and para protons relative to the meta protons.
Table 1: Hypothetical ¹H NMR Chemical Shift Data
| Moiety | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Pyrazole | H-4 | 6.5 - 6.7 | d |
| Pyrazole | H-5 | 7.9 - 8.1 | d |
| Cyclopropyl | CH (methine) | 1.9 - 2.1 | m |
| Cyclopropyl | CH₂ (methylene) | 0.8 - 1.2 | m |
| Nitrophenyl | H-3' | 7.6 - 7.8 | dd |
| Nitrophenyl | H-4' | 7.7 - 7.9 | td |
| Nitrophenyl | H-5' | 7.5 - 7.7 | td |
d: doublet, dd: doublet of doublets, td: triplet of doublets, m: multiplet
Elucidation of Carbon Connectivity via ¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon environments and provide information about the carbon skeleton. The chemical shifts would be characteristic of the different moieties.
Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons would be influenced by the nitrogen atoms and the substituents.
Cyclopropyl Carbons: The methine and methylene carbons of the cyclopropyl group would appear at relatively high field.
Nitrophenyl Carbons: The carbons of the nitrophenyl ring would be observed in the aromatic region, with the carbon bearing the nitro group (C-2') and the carbon attached to the pyrazole ring (C-1') showing distinct chemical shifts.
Table 2: Hypothetical ¹³C NMR Chemical Shift Data
| Moiety | Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrazole | C-3 | 150 - 155 |
| Pyrazole | C-4 | 105 - 110 |
| Pyrazole | C-5 | 135 - 140 |
| Cyclopropyl | CH (methine) | 10 - 15 |
| Cyclopropyl | CH₂ (methylene) | 5 - 10 |
| Nitrophenyl | C-1' | 135 - 140 |
| Nitrophenyl | C-2' | 145 - 150 |
| Nitrophenyl | C-3' | 124 - 128 |
| Nitrophenyl | C-4' | 130 - 135 |
| Nitrophenyl | C-5' | 128 - 132 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Confirmation
To confirm the assignments from one-dimensional NMR, 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) correlations, confirming the connectivity between adjacent protons, for instance, between the pyrazole protons and within the cyclopropyl and nitrophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the different moieties, such as the link between the nitrophenyl ring and the pyrazole nitrogen, and the cyclopropyl group to the pyrazole carbon.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule.
Nitro Group: Strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the N-O bonds would be expected.
Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region would confirm the presence of the pyrazole and nitrophenyl rings.
Cyclopropyl Group: C-H stretching vibrations of the cyclopropyl ring would also be observed.
Table 3: Hypothetical IR Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3150 | C-H Stretch | Aromatic (Pyrazole, Nitrophenyl) |
| 2950 - 3050 | C-H Stretch | Cyclopropyl |
| 1520 - 1560 | Asymmetric N-O Stretch | Nitro |
| 1340 - 1380 | Symmetric N-O Stretch | Nitro |
| 1580 - 1610 | C=C Stretch | Aromatic Rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, which contains several chromophores. The spectrum would likely show absorption bands corresponding to π → π* transitions of the aromatic pyrazole and nitrophenyl systems. The presence of the nitro group, a strong chromophore, would be expected to significantly influence the absorption maxima.
X-ray Crystallography for Determination of Solid-State Molecular Architecture and Conformation (as applied to pyrazole derivatives)
Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional molecular structure and solid-state packing of pyrazole derivatives. This technique provides precise atomic coordinates, from which crucial structural parameters such as bond lengths, bond angles, and torsional angles are calculated. For a molecule like this compound, this analysis is vital for understanding its intrinsic geometry and the non-covalent interactions that govern its crystal lattice formation.
While the specific crystallographic data for this compound is not publicly available, extensive studies on closely related nitrophenyl-pyrazole derivatives provide a clear framework for the structural features that can be anticipated. acs.orguned.estandfonline.comresearchgate.net
Molecular Geometry and Conformation
Analysis of analogous structures reveals that the central pyrazole ring is typically planar or very nearly planar. researchgate.netspast.org The key conformational feature of 1-phenyl-substituted pyrazoles is the relative orientation of the phenyl ring with respect to the pyrazole core. Due to steric interactions between the ortho-substituent on the phenyl ring (the nitro group in this case) and the pyrazole ring, the two rings are generally not coplanar. researchgate.net Crystallographic studies on similar compounds, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, show a significant dihedral angle between the planes of the pyrazole and the nitrophenyl rings. researchgate.net For instance, a dihedral angle of 31.38° is observed in this related molecule. researchgate.net In another example, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the dihedral angle between the nitrophenyl and pyrazole rings is 46.0°. researchgate.net This twist is a common strategy to minimize steric strain.
The nitro group itself is generally found to be nearly coplanar with the benzene (B151609) ring to which it is attached, which allows for electronic delocalization. researchgate.net The orientation of the C3-cyclopropyl group relative to the pyrazole ring is also a point of interest, with the cyclopropyl ring likely adopting a conformation that minimizes steric hindrance with the adjacent part of the molecule.
Intermolecular Interactions and Crystal Packing
The tables below present representative crystallographic data for analogous nitrophenyl-pyrazole compounds to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole researchgate.net | 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole tandfonline.com |
|---|---|---|
| Chemical Formula | C₁₁H₁₁N₃O₂ | C₁₇H₁₁N₃O₂S₂ |
| Formula Weight | 217.23 | 365.42 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| a (Å) | 12.2882 (12) | 22.259 (5) |
| b (Å) | 7.6322 (7) | 5.811 (5) |
| c (Å) | 11.2868 (11) | 26.248 (5) |
| β (°) | 98.541 (8) | 104.91 (5) |
| Volume (ų) | 1046.21 (18) | 3284.1 (19) |
| Z | 4 | 8 |
| Compound | Parameter | Value (°) | Reference |
|---|---|---|---|
| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Pyrazole/Benzene Dihedral Angle | 31.38 (12) | researchgate.net |
| O-N-C-C Torsion Angle | -6.5 (3) | researchgate.net | |
| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Pyrazole/Nitrophenyl Dihedral Angle | 46.0 (2) | researchgate.net |
Computational and Theoretical Investigations of 3 Cyclopropyl 1 2 Nitrophenyl 1h Pyrazole
Quantum Chemical Studies (Density Functional Theory) on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies. For 3-cyclopropyl-1-(2-nitrophenyl)-1H-pyrazole, DFT calculations are foundational to understanding its intrinsic characteristics.
Optimized Geometries and Conformational Analysis
The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms—the structure with the minimum energy. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. This is often performed using a functional like B3LYP combined with a basis set such as 6-31G(d).
Conformational analysis is crucial for molecules with rotatable bonds, such as the bond connecting the nitrophenyl group to the pyrazole (B372694) ring and the bond connecting the cyclopropyl (B3062369) group. By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped. The conformations corresponding to energy minima on this surface represent the most stable isomers. These calculations would reveal the preferred spatial orientation of the substituent groups, which is influenced by steric hindrance and electronic interactions between the rings. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Note: Specific computational data for this molecule were not available in the searched literature. This table illustrates the typical parameters obtained from such a study.)
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| N1-N2 | Data not available | C5-N1-N2 | Data not available |
| N1-C5 | Data not available | N1-N2-C3 | Data not available |
| N2-C3 | Data not available | N2-C3-C4 | Data not available |
| C3-C4 | Data not available | C3-C4-C5 | Data not available |
| C4-C5 | Data not available | C4-C5-N1 | Data not available |
| Dihedral Angles (°) | |||
| C5-N1-C(phenyl)-C(phenyl) | Data not available | ||
| N2-C3-C(cyclopropyl)-C(cyclopropyl) | Data not available |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the regions most likely to be involved in electron donation and acceptance, respectively. The electron-withdrawing nitro group is expected to significantly influence the energy and localization of the LUMO.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: Specific computational data for this molecule were not available in the searched literature. This table shows the typical outputs of an FMO analysis.)
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule. Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atoms of the nitro group, making them strong sites for electrophilic interaction. The nitrogen atoms of the pyrazole ring could also show negative potential. Positive potential (blue) might be located around the hydrogen atoms of the aromatic rings. This visual representation provides intuitive insight into the molecule's reactive behavior and intermolecular interaction sites.
Reactivity Descriptors and Chemical Hardness Analysis for Predicting Chemical Behavior
Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, rooted in conceptual DFT, include chemical hardness (η), chemical potential (μ), and global electrophilicity (ω).
Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the HOMO and LUMO energies (η ≈ (ELUMO - EHOMO) / 2). A molecule with a high hardness value is less reactive.
Chemical Potential (μ) measures the tendency of electrons to escape from the system. It is approximated as the average of the HOMO and LUMO energies (μ ≈ (EHOMO + ELUMO) / 2).
Global Electrophilicity (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η.
Analyzing these descriptors for this compound would provide a quantitative prediction of its stability and reactivity profile.
Table 3: Global Reactivity Descriptors for this compound (Note: Specific computational data for this molecule were not available in the searched literature. This table illustrates the typical parameters obtained from such an analysis.)
| Descriptor | Formula | Value (eV) |
| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Data not available |
| Chemical Potential | μ ≈ (EHOMO + ELUMO) / 2 | Data not available |
| Global Electrophilicity | ω = μ² / 2η | Data not available |
Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational methods can predict spectroscopic properties, which can then be compared with experimental results to validate both the computational model and the experimental structure determination.
Computational NMR Chemical Shift Calculations (e.g., GIAO method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors.
The process involves first optimizing the molecule's geometry at a suitable level of theory. Then, using this optimized geometry, the NMR chemical shifts are calculated. The calculated isotropic shielding values are typically scaled or referenced against a standard compound (like tetramethylsilane, TMS) to yield chemical shifts that can be directly compared with experimental data. For this compound, this would involve predicting the chemical shifts for each unique hydrogen and carbon atom in the molecule, providing a theoretical spectrum that can confirm structural assignments from laboratory measurements.
Table 4: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Note: Specific computational and experimental NMR data for this molecule were not available in the searched literature. This table is a template for comparing such data.)
| Atom Position | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| Pyrazole C3 | - | - | Data not available | Data not available |
| Pyrazole C4 | Data not available | Data not available | Data not available | Data not available |
| Pyrazole C5 | Data not available | Data not available | Data not available | Data not available |
| Phenyl C1' | - | - | Data not available | Data not available |
| Phenyl C2' | - | - | Data not available | Data not available |
| Cyclopropyl CH | Data not available | Data not available | Data not available | Data not available |
| Cyclopropyl CH₂ | Data not available | Data not available | Data not available | Data not available |
Theoretical Vibrational and Electronic Spectra Simulations
Computational chemistry provides powerful tools for predicting the vibrational and electronic spectra of molecules, offering insights that complement experimental data. For a molecule like this compound, these simulations would typically be performed using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
Vibrational Spectra (FT-IR and Raman): Theoretical vibrational analysis is instrumental in assigning the various vibrational modes of a molecule. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and compute the harmonic vibrational frequencies.
For this compound, key vibrational modes would include:
C-H stretching from the aromatic nitrophenyl ring, the pyrazole ring, and the cyclopropyl group.
N-O stretching from the nitro group, which are typically strong and characteristic.
C=N and C=C stretching within the pyrazole and phenyl rings.
Ring breathing modes of the cyclopropyl, pyrazole, and nitrophenyl moieties.
C-N stretching vibrations connecting the rings.
The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other theoretical approximations. The results would be presented in a table comparing theoretical and experimental (if available) wavenumbers and their assignments.
Electronic Spectra (UV-Visible): The electronic absorption properties are investigated using TD-DFT calculations performed on the optimized ground-state geometry. These calculations predict the electronic transitions, their corresponding excitation energies (often expressed as wavelength, λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands.
For this compound, the electronic spectrum would likely be characterized by π → π* and n → π* transitions. The presence of the nitrophenyl group, a strong electron-withdrawing group, conjugated with the pyrazole ring is expected to lead to significant intramolecular charge transfer (ICT) character in the electronic transitions, potentially shifting the absorption maxima to longer wavelengths (a bathochromic shift).
A representative data table for a hypothetical TD-DFT calculation might look like this:
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 350 | 0.25 | HOMO → LUMO |
| S0 → S2 | 290 | 0.15 | HOMO-1 → LUMO |
| S0 → S3 | 260 | 0.40 | HOMO → LUMO+1 |
This table is illustrative and not based on actual calculated data for the specific compound.
Evaluation of Non-Linear Optical (NLO) Properties through Quantum Chemical Calculations
Molecules with significant intramolecular charge transfer, like many pyrazole derivatives, are often investigated for their non-linear optical (NLO) properties. Quantum chemical calculations are essential for predicting these properties, which arise from the interaction of the molecule with an intense electromagnetic field.
The key parameters calculated are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These are typically computed using DFT methods. The magnitude of the first hyperpolarizability (β) is a primary indicator of second-order NLO activity.
For this compound, the "push-pull" nature of the molecule, with the pyrazole and cyclopropyl groups potentially acting as electron donors and the nitrophenyl group as a strong electron acceptor, suggests it could possess NLO properties. Calculations would involve geometry optimization followed by the computation of polarizability and hyperpolarizability tensors. The total hyperpolarizability (β_tot) is then calculated from the individual tensor components.
A hypothetical results table comparing the calculated NLO properties to a standard reference like urea (B33335) is often presented:
| Parameter | This compound (Calculated) | Urea (Reference) |
| β_tot (esu) | Value | Value |
This table is for illustrative purposes; specific values are not available.
The results would help in understanding the structure-property relationship, indicating how the arrangement of electron-donating and accepting groups influences the NLO response.
Molecular Modeling and Docking Studies for Understanding Molecular Interaction with Biological Targets (methodological focus on binding modes, not efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a ligand, such as a pyrazole derivative, might interact with the active site of a biological target, typically a protein or enzyme.
While no specific biological targets for this compound are reported, studies on similar pyrazole derivatives often explore their interactions with targets like kinases, cyclooxygenase (COX) enzymes, or various receptors.
A typical molecular docking study involves:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Preparation of the Receptor: A high-resolution crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.
Analysis of Binding Modes: The resulting docked poses are analyzed to understand the specific molecular interactions. This focuses on identifying key binding modes, such as:
Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand (e.g., the phenyl and cyclopropyl groups) and hydrophobic pockets in the protein's active site.
Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).
Van der Waals Forces: General non-specific attractive or repulsive forces.
The analysis would focus on the geometry of the interaction and the specific amino acid residues involved, rather than making claims about the compound's biological efficacy. The results are often visualized in 2D or 3D diagrams showing the ligand nestled within the binding site and the network of interactions.
Reactivity and Chemical Transformations of 3 Cyclopropyl 1 2 Nitrophenyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) and Nitrophenyl Rings
Electrophilic aromatic substitution (EAS) on 3-cyclopropyl-1-(2-nitrophenyl)-1H-pyrazole is expected to show distinct regioselectivity depending on which aromatic ring is targeted. The electronic properties of the substituents on each ring govern the rate and position of substitution.
On the Pyrazole Ring:
The pyrazole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic attack. In 1-substituted pyrazoles, electrophilic substitution typically occurs at the C4 position. scribd.comrrbdavc.org The substituents on the pyrazole ring in the title compound, a cyclopropyl (B3062369) group at C3 and a 2-nitrophenyl group at N1, modulate this reactivity. The cyclopropyl group can donate electron density to the ring through its sigma bonds, thus activating it towards electrophilic attack. Conversely, the 1-(2-nitrophenyl) group is strongly electron-withdrawing, which deactivates the pyrazole ring. nih.gov Despite this deactivation, substitution on the pyrazole ring is generally favored over substitution on the highly deactivated nitrophenyl ring. The C4 position remains the most probable site of attack. researchgate.net
Interactive Data Table: Predicted Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagents | Electrophile | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 3-cyclopropyl-4-nitro-1-(2-nitrophenyl)-1H-pyrazole |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Br⁺ or Cl⁺ | 4-bromo(or chloro)-3-cyclopropyl-1-(2-nitrophenyl)-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | Reaction is unlikely due to deactivation by the nitrophenyl group. |
On the Nitrophenyl Ring:
The 2-nitrophenyl ring is strongly deactivated towards electrophilic aromatic substitution. This is due to the powerful electron-withdrawing nature of both the nitro group and the pyrazol-1-yl substituent. youtube.comwikipedia.org The nitro group is a meta-director, while the pyrazole ring would direct ortho and para. However, the deactivating effect of the nitro group is dominant. libretexts.org Therefore, any electrophilic substitution on this ring would require harsh reaction conditions and would be expected to occur at the positions meta to the nitro group (C4 and C6 of the phenyl ring).
Interactive Data Table: Directing Effects of Substituents on the Nitrophenyl Ring
| Position on Phenyl Ring | Substituent | Electronic Effect | Directing Influence |
| C1 | 1-(3-cyclopropyl-1H-pyrazolyl) | Electron-withdrawing | Ortho, Para-directing (but deactivating) |
| C2 | Nitro (NO₂) | Strongly electron-withdrawing | Meta-directing (strongly deactivating) |
| C3 | - | - | Activated by pyrazole, deactivated by nitro |
| C4 | - | - | Deactivated by pyrazole, activated by nitro (meta to NO₂) |
| C5 | - | - | Deactivated by pyrazole and nitro |
| C6 | - | - | Deactivated by pyrazole, activated by nitro (meta to NO₂) |
Nucleophilic Reactions at the Pyrazole Core and Side Chains
The electron-deficient nature of the pyrazole ring in this compound, caused by the 2-nitrophenyl group, makes it a potential target for nucleophilic attack. Generally, the C3 and C5 positions of the pyrazole ring are the most electrophilic. nih.gov In this specific molecule, the C5 position would be the most likely site for nucleophilic attack, especially if a good leaving group were present. In the absence of a leaving group, strong nucleophiles or organometallic reagents might add to the C5 position under certain conditions.
The side chains offer different reactivities. The cyclopropyl group is generally unreactive towards nucleophiles. However, the 2-nitrophenyl ring is activated towards nucleophilic aromatic substitution (SNAr), with the nitro group being a strong activating group. A nucleophile could potentially attack the carbon atom bearing the nitro group or other positions on the ring that are ortho or para to the nitro group, provided a suitable leaving group is present.
Chemical Transformations Involving the Nitro Group: Reduction to Amine and Subsequent Reactions
The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. acs.orgnih.govresearchgate.netacs.orgresearchgate.net This reaction converts the title compound into 1-(2-aminophenyl)-3-cyclopropyl-1H-pyrazole, a versatile intermediate for further synthesis. A variety of reducing agents can be employed for this purpose.
Interactive Data Table: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reducing Agent | Typical Conditions |
| Fe/HCl or Fe/NH₄Cl | Aqueous or alcoholic solvent, heating |
| Sn/HCl | Aqueous or alcoholic solvent |
| Zn/CH₃COOH | Acetic acid, heating |
| Catalytic Hydrogenation (H₂/Pd-C, H₂/PtO₂, H₂/Raney Ni) | Pressurized hydrogen, various solvents |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous/organic biphasic system |
| Tin(II) Chloride (SnCl₂) | Acidic conditions |
The resulting amine, 1-(2-aminophenyl)-3-cyclopropyl-1H-pyrazole, can undergo a wide array of subsequent reactions characteristic of aromatic amines. A key reaction is diazotization with nitrous acid (HNO₂) to form a diazonium salt. This intermediate can then be subjected to various transformations, such as Sandmeyer reactions, to introduce a range of substituents. Other common reactions include acylation to form amides and alkylation.
Cyclopropyl Ring Opening and Rearrangement Reactions under Various Conditions
The three-membered cyclopropyl ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. acs.orgbeilstein-journals.orgacs.orgnih.gov These reactions can be initiated by acids, radicals, or transition metals, and they provide pathways to more complex molecular architectures.
Interactive Data Table: Potential Cyclopropyl Ring Opening and Rearrangement Reactions
| Condition | Initiator/Catalyst | Potential Outcome |
| Acidic | H⁺ | Ring opening to form a carbocation, which can be trapped by a nucleophile or undergo rearrangement. |
| Radical | Radical initiator (e.g., AIBN) | Homolytic cleavage of a C-C bond to form a diradical intermediate, which can be trapped or rearrange. |
| Thermal | Heat | Pericyclic reactions or isomerization to an alkene. |
| Transition Metal-Catalyzed | Rh(II), Pd(0), etc. | Oxidative addition and reductive elimination pathways leading to various rearranged or functionalized products. beilstein-journals.org |
For this compound, acid-catalyzed ring opening, for instance, could lead to the formation of a carbocation that could be trapped by the solvent or another nucleophile.
Synthesis of Fused Heterocyclic Systems Derived from this compound
The reduction of the nitro group to an amine, as discussed in section 5.3, provides a key intermediate, 1-(2-aminophenyl)-3-cyclopropyl-1H-pyrazole, which is primed for the synthesis of fused heterocyclic systems. beilstein-journals.orgnih.govjcsp.org.pknih.govhilarispublisher.com The ortho-disposed amino group and the pyrazole nitrogen are suitably positioned for intramolecular cyclization reactions with various bifunctional reagents.
Interactive Data Table: Synthesis of Fused Heterocycles from 1-(2-aminophenyl)-3-cyclopropyl-1H-pyrazole
| Reagent | Resulting Fused System |
| 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Pyrazolo[1,5-a]quinolines |
| α,β-Unsaturated ketones | Tetrahydropyrazolo[1,5-a]quinolines |
| Phosgene or equivalents (e.g., triphosgene) | Pyrazolo[1,5-a]quinazolinones |
| Carbon disulfide | Pyrazolo[1,5-a]quinazoline-thiones |
| Formic acid or orthoformates | Pyrazolo[1,5-a]quinazolines |
| Isothiocyanates | Pyrazolo[1,5-a]quinazolines with exocyclic substituents |
These cyclization reactions provide a powerful strategy for the construction of complex, polycyclic aromatic systems with potential applications in medicinal chemistry and materials science.
Investigation of Biological Activities and Mechanistic Insights of 3 Cyclopropyl 1 2 Nitrophenyl 1h Pyrazole Derivatives
In Vitro Enzyme Inhibition Studies and Mechanistic Elucidation (e.g., COX, kinases, MAO)
Derivatives of 3-cyclopropyl-1-(2-nitrophenyl)-1H-pyrazole have been identified as potent inhibitors of several key enzyme families, including kinases, monoamine oxidases (MAO), and bacterial enzymes.
Kinase Inhibition: The pyrazole (B372694) structure serves as a valuable scaffold for designing kinase inhibitors. nih.gov AT9283, a pyrazole-benzimidazole derivative, is a multi-targeted kinase inhibitor that directly inhibits Syk activity. nih.gov In cellular assays, it also suppresses the activation of downstream signaling molecules such as LAT, PLCγ1, and Akt. nih.gov Further studies have identified pyrazole derivatives with potent inhibitory activity against Cyclin-Dependent Kinases (CDKs). For instance, compounds 24 and 25 (see compound table) showed modest direct inhibition of CDK1 but demonstrated strong antiproliferative effects against several cancer cell lines with IC50 values in the low micromolar and even nanomolar range. nih.gov Another derivative, compound 30, displayed significant inhibition (60%) of CDK2/cyclin A2 protein kinase at a concentration of 10 µM. nih.gov A series of 1,3,4-triarylpyrazole derivatives were tested against a panel of 16 kinases, with compound 1a showing the most potent activity against V600E-B-RAF, C-RAF, FLT3, and particularly p38α/MAPK14, with an IC50 value of 0.515 μM. elsevierpure.com
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibitors are used to treat neuropsychiatric disorders. benthamdirect.comingentaconnect.com A novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated high inhibitory activity against both MAO-A and MAO-B isoforms, with Ki values in the nanomolar range. acs.org Specifically, Ki values ranged from 4 to 27 nM for MAO-A and 1.5 to 50 nM for MAO-B. acs.org Some derivatives exhibited selectivity; for example, compounds with a 5-furyl substitution were selective for MAO-A. acs.org
Bacterial Enzyme Inhibition: In the search for new antibiotics, pyrazole-based compounds have been developed as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an essential enzyme in the bacterial lysine (B10760008) biosynthesis pathway. nih.govluc.edu Several pyrazole thioether analogs showed potent inhibition of DapE from Haemophilus influenzae. nih.gov The most potent analog, 7d, had an IC50 of 17.9 ± 8.0 μM. nih.govluc.edu Enzyme kinetic experiments confirmed that these inhibitors act via a competitive mechanism. nih.gov
| Compound/Derivative Class | Target Enzyme | Activity (IC50 / Ki) | Mechanism | Reference |
|---|---|---|---|---|
| 1,3,4-Triarylpyrazole (1a) | p38α/MAPK14 | 0.515 µM (IC50) | Not specified | elsevierpure.com |
| 1-Thiocarbamoyl-3,5-diaryl-pyrazoles | MAO-A | 4 - 27 nM (Ki) | Not specified | acs.org |
| 1-Thiocarbamoyl-3,5-diaryl-pyrazoles | MAO-B | 1.5 - 50 nM (Ki) | Not specified | acs.org |
| Pyrazole Thioether Analog (7d) | DapE (bacterial) | 17.9 µM (IC50) | Competitive | nih.govluc.edu |
| Pyrazole Thioether Analog ((R)-7q) | DapE (bacterial) | 18.8 µM (IC50) / 17.3 µM (Ki) | Competitive | nih.govluc.edu |
| Pyrazole Derivative (25) | CDK1 | 1.52 µM (IC50) | Not specified | nih.gov |
| Pyrazole Derivative (30) | CDK2/cyclin A2 | 60% inhibition @ 10 µM | Not specified | nih.gov |
In Vitro Receptor Binding and Modulatory Effects on Cellular Pathways
Pyrazole derivatives exert their biological effects by modulating various cellular pathways, often leading to apoptosis, cell cycle arrest, and anti-inflammatory responses.
Studies on pyrazole derivative PTA-1 in triple-negative breast cancer cells revealed its ability to induce apoptosis, evidenced by phosphatidylserine (B164497) externalization and the activation of caspase-3/7. nih.govresearchgate.net Another pyrazole derivative, 3f, was also shown to provoke apoptosis in MDA-MB-468 breast cancer cells, accompanied by increased caspase-3 activity. nih.govwaocp.org The anticancer mechanism can also involve the modulation of key regulatory proteins; for instance, certain pyrazole-benzimidazole hybrids were found to lower the levels of cell cycle regulators cyclin D1 and CDK2 in MCF-7 cells. encyclopedia.pub
In the context of inflammatory pathways, the multi-kinase inhibitor AT9283 was found to suppress the activation of LAT, a downstream substrate of Syk, and consequently inhibited the activation of PLCγ1, Akt, and MAP kinases like JNK, Erk1/2, and P38. nih.gov Furthermore, specific hydroxyl-analogs of triarylpyrazoles have demonstrated potent anti-inflammatory effects by significantly inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-induced macrophages. elsevierpure.com
Antioxidant Activity Investigations at the Molecular Level
The antioxidant potential of pyrazole derivatives has been explored through various in vitro assays that measure their ability to scavenge free radicals.
A novel series of pyrazoline and isoxazoline (B3343090) derivatives were evaluated for their radical scavenging activity (RSA) using DPPH, nitric oxide (NO), and superoxide (B77818) assays. nih.gov Several compounds, including 3a, 4e, 5b, 5c, 6a, 6c, and 6e, demonstrated excellent RSA in all three methods when compared to the standard antioxidant, ascorbic acid. nih.gov The mechanism of action for some of these compounds is linked to their ability to inhibit pro-oxidative enzymes like 15-Lipoxygenase (15-LOX). nih.gov Another study synthesized pyrazole derivatives bearing a hydrazone moiety and tested their antioxidant capacity using the DPPH assay, identifying several compounds with potent activity. researchgate.net
Conversely, some pyrazole derivatives exert their anticancer effects through a pro-oxidant mechanism. The derivative 3f was found to induce apoptosis in triple-negative breast cancer cells, a process accompanied by an elevated level of Reactive Oxygen Species (ROS). nih.govwaocp.org This suggests that while some pyrazoles act as direct antioxidants, others can selectively induce oxidative stress in cancer cells to trigger cell death. waocp.org A study on pyrazole-acylhydrazone hybrids in human platelets showed that selected compounds could inhibit ROS formation more effectively than reference drugs like acetylsalicylic acid and N-acetylcysteine. nih.govdntb.gov.ua These compounds strongly inhibited superoxide anion production and NADPH oxidase activity in thrombin-stimulated platelets, demonstrating a protective effect against oxidative stress. nih.gov
| Compound/Derivative Class | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazole/Pyrimidine Derivatives | DPPH Radical Scavenging | 37.30 - 281.76 µg/ml | banglajol.info |
| Pyrazoline/Isoxazoline Derivatives | DPPH, NO, Superoxide Scavenging | Excellent activity vs. Ascorbic Acid | nih.gov |
| Pyrazole-Hydrazone Derivatives | DPPH Radical Scavenging | Potentially active | researchgate.net |
Mechanistic Studies on Antimicrobial Activity (e.g., bacterial enzyme inhibition, fungal cell membrane disruption in vitro)
The antimicrobial properties of pyrazole derivatives are often attributed to their ability to interfere with essential bacterial processes, such as cell wall synthesis and DNA replication.
A primary mechanism of action is the inhibition of critical bacterial enzymes that are absent in mammals, making them attractive targets for novel antibiotics. nih.govluc.edu As detailed in section 6.1, pyrazole thioether analogs are competitive inhibitors of DapE, an enzyme crucial for bacterial cell wall synthesis. nih.govluc.edu Another key target is DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov Computational and in vitro studies have shown that pyrazole derivatives can act as potent inhibitors of S. aureus DNA gyrase. nih.govlongdom.orgdtu.dk For instance, certain synthesized pyrazole derivatives showed moderate antibacterial activity with MIC values as low as 12.5 μg/ml, with their predicted target being DNA gyrase. nih.gov
In addition to enzyme inhibition, some pyrazole derivatives function by directly compromising the integrity of the bacterial cell. Naphthyl-substituted pyrazole-derived hydrazones were found to exert their antibacterial effect through the disruption of the bacterial cell wall. nih.gov
In Vitro Anticancer and Cytotoxicity Profiling against Cell Lines (focus on cellular pathways and mechanisms of action)
Pyrazole derivatives have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. nih.gov The mechanisms underlying this activity are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key proteins involved in cancer cell proliferation and survival. nih.govresearchgate.net
Induction of Apoptosis and Cell Cycle Arrest: A novel pyrazole, PTA-1, was found to be cytotoxic at low micromolar concentrations across 17 human cancer cell lines. nih.govresearchgate.net Its mechanism in MDA-MB-231 breast cancer cells involves the induction of apoptosis (caspase-3/7 activation) and arrest of the cell cycle in the S and G2/M phases. nih.govresearchgate.net Similarly, derivative 3f induced dose- and time-dependent toxicity in MDA-MB-468 breast cancer cells, causing cell cycle arrest in the S phase and triggering apoptosis via ROS production and caspase-3 activation. nih.govwaocp.org Another study showed that pyrazolobenzimidazole hybrids could induce G1 phase arrest in MCF-7 cells. encyclopedia.pub
Inhibition of Tubulin Polymerization: Transcriptome analysis of cells treated with PTA-1 revealed a gene expression signature similar to that of tubulin inhibitors. nih.govresearchgate.net Subsequent biochemical assays confirmed that PTA-1 disrupts microtubule organization and inhibits tubulin polymerization, a well-established anticancer mechanism. nih.govresearchgate.net
Inhibition of Cancer-Related Kinases and Receptors: Many pyrazole derivatives function by inhibiting kinases that are overactive in cancer. nih.gov As discussed in section 6.1, compounds have been developed to inhibit CDKs, B-RAF, and FLT3. nih.govelsevierpure.com Additionally, pyrazole derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), with computational and experimental data confirming their binding and inhibitory potential. researchgate.net
| Compound/Derivative | Cell Line | Cancer Type | Activity (IC50 / EC50) | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| PTA-1 | MDA-MB-231 | Triple-Negative Breast | Low micromolar range | Apoptosis, S/G2/M arrest, Tubulin inhibition | nih.govresearchgate.net |
| 3f | MDA-MB-468 | Triple-Negative Breast | 14.97 µM (24h), 6.45 µM (48h) | Apoptosis via ROS, S phase arrest | nih.govwaocp.org |
| 1a (Triarylpyrazole) | RPMI-8226 | Leukemia | 1.71 µM | Apoptosis induction | elsevierpure.com |
| 1a (Triarylpyrazole) | K-562 | Leukemia | 3.42 µM | p38α/MAPK14 inhibition | elsevierpure.com |
| 1a (Triarylpyrazole) | MDA-MB-468 | Breast | 6.70 µM | Not specified | elsevierpure.com |
| 22, 23 (Benzoxazine-pyrazole hybrids) | MCF7, A549, HeLa, PC3 | Breast, Lung, Cervical, Prostate | 2.82 - 6.28 µM | EGFR inhibition | nih.gov |
| 6 (Diaryl pyrazole) | Various | Various | 0.06 - 0.25 nM | Tubulin polymerization inhibition | nih.gov |
| Compound 2 | A549 | Lung | 220.20 µM (EC50) | Not specified | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Rational Design and Optimization of Molecular Features
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazole derivatives. Research has shown that specific structural modifications to the pyrazole core and its substituents significantly influence biological activity.
For antimicrobial activity , stereochemistry is a key determinant. In the case of DapE inhibitors, the potency resides almost exclusively in the (R)-enantiomer of the α-methyl analog, which is the eutomer, while the (S)-enantiomer is essentially inactive. nih.gov
In the context of MAO inhibition , the nature of the aryl groups at the C3 and C5 positions of the pyrazole ring, as well as substitutions on the 1-thiocarbamoyl group, dictates the activity and selectivity towards MAO-A or MAO-B isoforms. acs.org
For antioxidant activity , SAR studies of pyrazole derivatives revealed that the presence of a pyrazoline moiety enhances antioxidant potential. researchgate.net Furthermore, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), on the phenyl rings is more beneficial for radical scavenging activity than unsubstituted or chloro-substituted rings, likely due to mesomeric effects. researchgate.net
Regarding anticancer activity , SAR analysis has provided several insights. For pyrazole-based CDK inhibitors, a cyclobutyl group was found to be more optimal for activity than smaller or larger substituents like methyl, cyclopropyl (B3062369), or phenyl. nih.gov For dual EGFR/VEGFR-2 inhibitors, computational and experimental studies have elucidated the key binding interactions, guiding the design of compounds with improved potency. researchgate.net In a series of 1,3,4-triarylpyrazoles, substitutions on the phenyl rings were critical; for example, compound 1a, with a 4-methoxyphenyl (B3050149) group, showed the highest anticancer activity, while its hydroxyl analog (1b) was the most active anti-inflammatory agent. elsevierpure.com This highlights how subtle structural changes can shift the primary biological activity of the molecule. elsevierpure.com
Emerging Applications of 3 Cyclopropyl 1 2 Nitrophenyl 1h Pyrazole in Advanced Materials and Agrochemicals
Potential in Material Science and Engineering (e.g., optical, electronic, and supramolecular properties)
While direct and extensive research on the material properties of 3-cyclopropyl-1-(2-nitrophenyl)-1H-pyrazole is still emerging, the known characteristics of its constituent chemical motifs provide a strong basis for predicting its potential in material science. The pyrazole (B372694) ring system is a well-established component in the design of functional organic materials, often imparting desirable thermal stability and serving as a versatile scaffold for further functionalization.
The incorporation of a 2-nitrophenyl group is expected to significantly influence the electronic and optical properties of the molecule. The nitro group is a strong electron-withdrawing group, which can lead to the creation of intramolecular charge-transfer characteristics. This property is a key driver for non-linear optical (NLO) behavior, making such compounds candidates for applications in optical devices, including frequency converters and optical switches. Furthermore, the presence of the nitroaromatic system can enhance the potential for these molecules to be used in electronic sensors, where changes in their electronic environment upon interaction with analytes can be transduced into a measurable signal.
The cyclopropyl (B3062369) group, while seemingly simple, plays a crucial role in dictating the molecule's solid-state packing and supramolecular assembly. Its rigid, three-dimensional structure can disrupt typical pi-stacking arrangements observed in planar aromatic systems, potentially leading to novel crystal packing motifs with interesting bulk properties. The interplay between the steric demands of the cyclopropyl group and the electronic interactions governed by the nitrophenyl substituent could be exploited to engineer materials with specific topologies and functionalities, such as porous organic frameworks or liquid crystals.
Table 1: Potential Material Science Applications of Pyrazole Derivatives
| Property | Potential Application | Role of Key Moieties |
| Optical | Non-linear optical (NLO) devices, Organic light-emitting diodes (OLEDs) | The nitrophenyl group can induce charge-transfer characteristics, a prerequisite for NLO activity. The pyrazole core can be part of a larger conjugated system for luminescence. |
| Electronic | Organic field-effect transistors (OFETs), Chemical sensors | The pyrazole ring offers a stable electronic scaffold. The nitrophenyl group can modulate electron affinity and facilitate sensing mechanisms. |
| Supramolecular | Crystal engineering, Host-guest chemistry | The cyclopropyl group introduces steric constraints that can direct crystal packing. The pyrazole and nitrophenyl groups offer sites for hydrogen bonding and other non-covalent interactions. |
Role in Agrochemical Development, including Fungicidal and Herbicidal Activities
The pyrazole scaffold is a cornerstone in the agrochemical industry, with numerous commercial products containing this heterocyclic core. These compounds are known to exhibit a broad spectrum of biological activities, and the specific substitutions on the pyrazole ring play a critical role in defining their target and efficacy.
The presence of a cyclopropyl group in agrochemical candidates is often associated with enhanced metabolic stability and increased potency. In the context of this compound, this moiety could contribute to the molecule's persistence and efficacy in an agricultural setting.
While specific fungicidal or herbicidal data for this compound is not extensively documented in publicly available literature, the general class of nitrophenyl-substituted pyrazoles has shown promise. The nitro group can be a crucial pharmacophore, interacting with specific biological targets within pests or weeds. For instance, many herbicides act by inhibiting specific enzymes in plant biosynthetic pathways. It is plausible that this compound could exhibit such inhibitory activity.
Table 2: Known Agrochemical Activities of Related Pyrazole Compounds
| Agrochemical Class | Target Organism/Mechanism | Example of Related Compound Class |
| Fungicides | Fungi, often through inhibition of respiration or cell wall synthesis. | Phenylpyrazole fungicides are known to be effective against a range of plant pathogens. |
| Herbicides | Weeds, through mechanisms such as inhibition of pigment synthesis or amino acid biosynthesis. | Certain pyrazole derivatives are known to inhibit protoporphyrinogen (B1215707) oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). |
Further research is necessary to elucidate the specific biological targets and the spectrum of activity for this compound. However, based on the established roles of its structural components, it represents a promising lead structure for the development of novel fungicides and herbicides.
Utility as Chemical Probes and Research Tools in Laboratory Settings
Beyond its potential for direct application in materials and agriculture, this compound and its derivatives hold significant value as chemical probes and research tools. The unique combination of a versatile pyrazole core, a metabolically robust cyclopropyl group, and a synthetically adaptable nitro group makes this scaffold attractive for chemical biology and medicinal chemistry research.
The 2-nitrophenyl group can serve as a handle for further chemical modification. For instance, the nitro group can be readily reduced to an amine, which can then be used for the attachment of fluorescent dyes, affinity tags, or other reporter groups. This would allow for the creation of molecular probes to study biological processes or to identify the binding partners of these molecules within a cell.
Furthermore, the nitrophenyl moiety can be utilized in photoaffinity labeling experiments. Upon irradiation with UV light, the nitro group can be converted into a highly reactive nitrene species, which can then form a covalent bond with nearby molecules, such as the active site of an enzyme or a receptor binding pocket. This technique is invaluable for identifying the specific molecular targets of a bioactive compound.
The pyrazole core itself is a common feature in many pharmacologically active molecules. Therefore, this compound can serve as a versatile starting material or fragment in the synthesis of compound libraries for drug discovery screening. The cyclopropyl group can help to explore new regions of chemical space and to improve the drug-like properties of lead compounds.
Table 3: Potential Research Applications
| Research Area | Application | Key Feature |
| Chemical Biology | Development of photoaffinity probes to identify protein targets. | The 2-nitrophenyl group can be converted to a reactive nitrene upon UV irradiation. |
| Medicinal Chemistry | Synthesis of compound libraries for high-throughput screening. | The pyrazole scaffold is a privileged structure in drug discovery. |
| Probe Development | Creation of fluorescently labeled probes for cellular imaging. | The nitro group can be reduced to an amine for conjugation to fluorophores. |
Future Directions and Research Challenges for 3 Cyclopropyl 1 2 Nitrophenyl 1h Pyrazole Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability
The synthesis of pyrazole (B372694) derivatives has evolved significantly, yet the pursuit of more efficient and environmentally benign methodologies remains a priority. For 3-cyclopropyl-1-(2-nitrophenyl)-1H-pyrazole, future research should focus on moving beyond traditional condensation reactions, which may involve harsh conditions or generate significant waste.
Key research objectives include:
One-Pot Syntheses: Developing cascade or one-pot reactions that combine multiple synthetic steps without isolating intermediates can drastically improve efficiency. researchgate.netresearchgate.net For instance, a potential one-pot approach could involve the reaction of a cyclopropyl-containing 1,3-dicarbonyl compound with a (2-nitrophenyl)hydrazine derivative under conditions that promote sequential condensation and cyclization.
Green Catalysis: The exploration of heterogeneous, reusable catalysts can enhance the sustainability of the synthesis. researchgate.net Catalysts like nano-ZnO or solid acids such as Amberlyst-70 have shown promise in pyrazole synthesis and could be adapted for the target molecule. researchgate.net The use of magnetic nanoparticles functionalized with catalytic groups offers a method for easy catalyst recovery and reuse, aligning with green chemistry principles. oiccpress.com
Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses often lead to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net Investigating these energy sources for the synthesis of this compound could unlock more efficient production pathways.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| One-Pot Cascade Reactions | Reduced workup steps, less solvent waste, improved time efficiency. | Optimizing conditions for multiple sequential steps, controlling regioselectivity. |
| Nano-particle Catalysis (e.g., nano-ZnO) | High surface area, recyclability, mild reaction conditions. | Catalyst synthesis and characterization, preventing leaching. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Scale-up limitations, potential for localized overheating. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scalability. | High initial equipment cost, potential for clogging with solid byproducts. |
Application of Advanced Spectroscopic Characterization Techniques for Dynamic and Complex Systems
While standard spectroscopic methods (NMR, IR, Mass Spectrometry) are essential for routine characterization, a deeper understanding of this compound's behavior, particularly in biological systems, requires more advanced techniques. Future research should leverage these tools to study its conformation, dynamics, and interactions with other molecules.
Areas for exploration include:
Multi-dimensional NMR Spectroscopy: Techniques like NOESY and ROESY can elucidate the three-dimensional structure and conformational preferences of the molecule in solution, which is crucial for understanding its interaction with biological targets.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about its solid-state conformation and intermolecular packing, offering insights into its physical properties and potential for polymorphism.
Computational Spectroscopy: Combining experimental data with quantum chemical calculations (e.g., DFT) can aid in the precise assignment of spectroscopic signals and predict spectral properties, providing a more robust characterization. nih.gov
Integration of Machine Learning and Artificial Intelligence in Predictive Modeling of Chemical Properties and Molecular Interactions
The integration of computational tools is revolutionizing drug discovery and materials science. For this compound and its analogues, machine learning (ML) and artificial intelligence (AI) offer powerful predictive capabilities.
Future research directions in this area are:
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models based on a library of pyrazole analogues can predict the biological activity of novel derivatives, helping to prioritize synthetic targets.
Pharmacokinetic Prediction: ML frameworks can be trained to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties from a molecule's structure. nih.gov Applying such models to this compound could provide early insights into its drug-likeness and potential in vivo behavior. nih.gov
Molecular Docking and Dynamics: While not strictly AI, these computational techniques are often used in conjunction with ML. Simulating the binding of the compound to various protein targets can help identify potential biological activities and elucidate mechanisms of action at the molecular level.
| Computational Approach | Application for the Target Compound | Potential Outcome |
| Machine Learning (QSAR) | Predict biological activity based on structural features of related pyrazoles. | Prioritization of analogues for synthesis and testing. |
| Hybrid ML-PBPK Models | Predict human pharmacokinetic profiles from the chemical structure. nih.gov | Early assessment of drug-likeness and potential dosing regimens. |
| Molecular Docking | Screen for binding affinity against a library of biological targets (e.g., enzymes, receptors). | Identification of new potential therapeutic applications. |
Exploration of New Biological Targets and Mechanistic Pathways at the Molecular and Cellular Level
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.com While the specific biological profile of this compound may be underexplored, its structure suggests several avenues for investigation.
Future research should focus on:
Broad-Spectrum Biological Screening: Testing the compound against a wide range of assays for various diseases, including cancer, inflammatory disorders, and infectious diseases, could uncover novel activities. nih.gov
Target Deconvolution: If a biological activity is identified, subsequent studies must focus on identifying the specific molecular target (e.g., a particular enzyme or receptor). Techniques such as affinity chromatography and proteomics can be employed for this purpose.
Mechanistic Studies: Once a target is known, detailed biochemical and cell-based assays are needed to understand how the compound modulates the target's function and the downstream effects on cellular pathways. For instance, pyrazole derivatives have been investigated as inhibitors of cannabinoid type 1 (CB1) receptors and for their effects on reactive oxygen species (ROS) production. nih.govmdpi.com
Sustainable and Scalable Production Methodologies for this compound and its Analogues
For any compound to move from a laboratory curiosity to a potentially useful agent, a sustainable and scalable synthesis is essential. This presents a significant research challenge that bridges synthetic chemistry with chemical engineering.
Key challenges and research goals include:
Process Optimization: Adapting the most promising lab-scale synthesis for large-scale production requires extensive optimization of reaction parameters such as temperature, pressure, concentration, and catalyst loading to maximize yield and minimize cost.
Green Solvent Selection: Replacing hazardous or environmentally persistent solvents used in the lab (e.g., chlorinated hydrocarbons) with greener alternatives (e.g., water, ethanol, or supercritical fluids) is a critical goal. researchgate.net
By systematically addressing these future directions and research challenges, the scientific community can unlock the full potential of this compound and its analogues, paving the way for new discoveries in chemistry, materials science, and medicine.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-cyclopropyl-1-(2-nitrophenyl)-1H-pyrazole, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce the 2-nitrophenyl group to the pyrazole core. Key intermediates include 1-(2-nitrophenyl)hydrazine and cyclopropane-carboxylate derivatives. Purification often employs flash chromatography using gradients of ethyl acetate/hexane .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves substituent positions and confirms regioselectivity. X-ray crystallography (e.g., monoclinic P21/n space group) provides absolute configuration and bond-length validation, as demonstrated in structurally similar pyrazole derivatives . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups like nitro (1520–1350 cm⁻¹) .
Q. What protocols are recommended for initial biological screening of this compound?
- Methodological Answer : Begin with in vitro assays against target enzymes (e.g., kinases) or microbial strains. Use microdilution methods for antimicrobial activity (MIC determination) and MTT assays for cytotoxicity. Standardize solvent controls (DMSO <1%) and include reference drugs (e.g., ciprofloxacin for bacteria) to validate results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer : Systematically modify substituents:
- Cyclopropyl : Assess steric effects via analogs with bulkier groups (e.g., tert-butyl).
- 2-Nitrophenyl : Replace with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to study electronic effects on binding.
- Use comparative molecular field analysis (CoMFA) to model interactions. Biological data from analogs (e.g., trifluoromethyl derivatives ) suggest nitro groups enhance target affinity via dipole interactions .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Enzymatic assays : Measure inhibition kinetics (Km, Vmax) using purified targets (e.g., CYP450 isoforms).
- Molecular docking : Employ AutoDock Vina with crystal structures (PDB) to predict binding modes. Validate via site-directed mutagenesis of key residues (e.g., His152 in kinases ).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Control variables : Standardize assay conditions (pH, temperature, cell lines) and compound purity (HPLC ≥95%).
- Meta-analysis : Compare data using standardized metrics (e.g., IC50 normalized to reference compounds).
- Reproducibility checks : Collaborate via open-source platforms (e.g., PubChem BioAssay ) to validate results .
Q. What computational strategies predict the compound’s reactivity and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) to assess hydrolytic stability.
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., logP, BBB permeability) .
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) at 25–300°C.
- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.
- pH stability : Incubate in buffers (pH 1–13) and quantify decomposition products using LC-MS. Store at –20°C in amber vials to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
